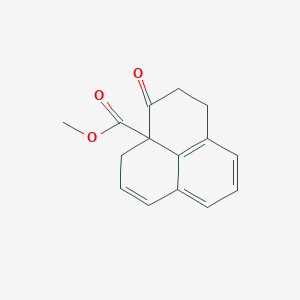
Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate is an organic compound that belongs to the class of phenalenes. Phenalenes are polycyclic aromatic hydrocarbons with interesting chemical properties and potential applications in various fields. This compound is characterized by its unique structure, which includes a methyl ester group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Organic solvents like toluene or ethanol
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Batch or continuous flow reactors
- Purification steps: Crystallization, distillation, or chromatography
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate can undergo various chemical reactions, including:
- Oxidation: Conversion to carboxylic acids or other oxidized derivatives
- Reduction: Formation of alcohols or other reduced products
- Substitution: Introduction of different functional groups
Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Substitution reagents: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation: Formation of carboxylic acids
- Reduction: Formation of alcohols
- Substitution: Formation of halogenated or other substituted derivatives
Scientific Research Applications
- Chemistry: Used as a building block for the synthesis of more complex molecules
- Biology: Potential use in studying biological pathways and interactions
- Medicine: Investigated for its potential therapeutic properties
- Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as:
- Enzyme inhibition or activation
- Receptor binding
- Modulation of signaling pathways
Comparison with Similar Compounds
Similar Compounds
- Phenalene: The parent compound with a similar polycyclic structure
- Methyl 3-oxo-2,3-dihydro-1H-phenalene-2-carboxylate: A closely related compound with a different substitution pattern
Uniqueness
Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate is unique due to its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to other phenalene derivatives.
Biological Activity
Methyl 3-oxo-2,3-dihydro-1H-phenalene-3a(4H)-carboxylate (C15H14O3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| CAS Number | 645388-63-2 |
| Structure | Chemical Structure |
Antioxidant Activity
Research indicates that compounds similar to Methyl 3-oxo-2,3-dihydro-1H-phenalene derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders.
Case Study : A study conducted on phenalene derivatives demonstrated that they effectively inhibited lipid peroxidation in vitro, suggesting their potential as antioxidant agents in preventing cellular damage caused by oxidative stress.
Anticancer Potential
Methyl 3-oxo-2,3-dihydro-1H-phenalene has shown promise in cancer research. Its structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines.
Research Findings :
- Cell Line Studies : In vitro studies revealed that certain derivatives of phenalene exhibited selective cytotoxicity against human cancer cell lines such as A431 and MCF-7. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Mechanistic Insights : The anticancer activity is believed to be mediated through the modulation of signaling pathways involved in apoptosis and cell proliferation.
Anti-inflammatory Effects
Emerging evidence suggests that Methyl 3-oxo-2,3-dihydro-1H-phenalene derivatives may possess anti-inflammatory properties. This activity is crucial in the context of chronic inflammatory diseases.
Experimental Evidence :
- In Vivo Studies : Animal models treated with phenalene derivatives showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating a potential therapeutic role in managing inflammation-related conditions.
- Mechanisms of Action : The anti-inflammatory effects are hypothesized to result from the inhibition of NF-kB signaling pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profile of Methyl 3-oxo-2,3-dihydro-1H-phenalene is essential for its development as a therapeutic agent.
Toxicology
Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity profiles in vitro, comprehensive toxicological evaluations are necessary to ensure safety for human use.
Properties
CAS No. |
645388-63-2 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 3-oxo-2,4-dihydro-1H-phenalene-3a-carboxylate |
InChI |
InChI=1S/C15H14O3/c1-18-14(17)15-9-3-6-10-4-2-5-11(13(10)15)7-8-12(15)16/h2-6H,7-9H2,1H3 |
InChI Key |
GQQTYGZUBWHIRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC=CC3=CC=CC(=C31)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















